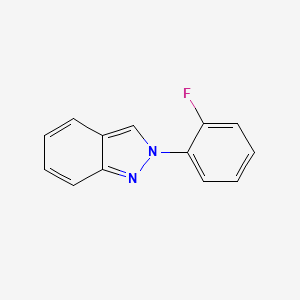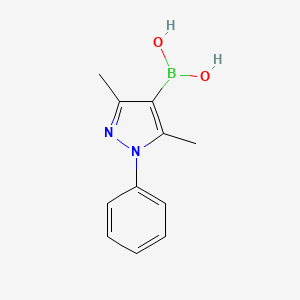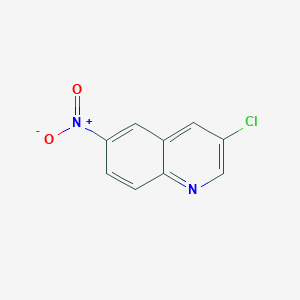
4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cloro-5-(isopentiloxi)piridazin-3(2H)-ona es un compuesto heterocíclico que contiene un anillo de piridazina sustituido con un átomo de cloro en la posición 4 y un grupo isopentiloxi en la posición 5.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-cloro-5-(isopentiloxi)piridazin-3(2H)-ona típicamente involucra los siguientes pasos:
Material de partida: La síntesis comienza con la preparación del anillo de piridazina.
Cloración: El anillo de piridazina se clora en la posición 4 usando un agente clorante como cloruro de tionilo o pentacloruro de fósforo.
Alquilación: La posición 5 del anillo de piridazina luego se alquila con alcohol isopentílico en presencia de una base como carbonato de potasio o hidruro de sodio para introducir el grupo isopentiloxi.
Ciclización: El paso final involucra la ciclización para formar la estructura de piridazinona.
Métodos de Producción Industrial
Los métodos de producción industrial para 4-cloro-5-(isopentiloxi)piridazin-3(2H)-ona pueden involucrar rutas sintéticas similares pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-cloro-5-(isopentiloxi)piridazin-3(2H)-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los derivados correspondientes de piridazinona.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de dihidropiridazinona.
Sustitución: El átomo de cloro en la posición 4 puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica se llevan a cabo típicamente en presencia de una base como hidróxido de sodio o carbonato de potasio.
Productos Mayores
Oxidación: Derivados de piridazinona oxidados.
Reducción: Derivados de dihidropiridazinona.
Sustitución: Derivados de piridazinona sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
4-cloro-5-(isopentiloxi)piridazin-3(2H)-ona tiene varias aplicaciones de investigación científica:
Química Medicinal: Se estudia su potencial como un farmacóforo en el desarrollo de nuevos medicamentos, particularmente para sus propiedades antiinflamatorias y anticancerígenas.
Ciencia de los Materiales: El compuesto se investiga para su uso en la síntesis de nuevos materiales con propiedades electrónicas y ópticas únicas.
Biología: Se utiliza en estudios bioquímicos para comprender sus interacciones con macromoléculas biológicas.
Industria: El compuesto se explora para su posible uso en el desarrollo de agroquímicos y otras aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de 4-cloro-5-(isopentiloxi)piridazin-3(2H)-ona involucra su interacción con dianas moleculares específicas. En química medicinal, puede actuar inhibiendo ciertas enzimas o receptores involucrados en las vías de la enfermedad. Las dianas moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y la estructura del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
4-cloro-5-(dimetilamino)-2-fenil-3(2H)-piridazinona: Este compuesto tiene una estructura de piridazinona similar pero con diferentes sustituyentes, lo que lleva a diferentes propiedades químicas y biológicas.
4-cloro-5-(metoxi)-piridazin-3(2H)-ona: Otro compuesto similar con un grupo metoxi en lugar de un grupo isopentiloxi, lo que afecta su reactividad y aplicaciones.
Singularidad
4-cloro-5-(isopentiloxi)piridazin-3(2H)-ona es único debido a la presencia del grupo isopentiloxi, que imparte propiedades estéricas y electrónicas específicas. Esta singularidad puede influir en su reactividad, estabilidad e interacciones con dianas biológicas, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
1346697-49-1 |
|---|---|
Fórmula molecular |
C9H13ClN2O2 |
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
5-chloro-4-(3-methylbutoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H13ClN2O2/c1-6(2)3-4-14-7-5-11-12-9(13)8(7)10/h5-6H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
IVHXMRVDKONTLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC1=C(C(=O)NN=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11891720.png)




![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11891762.png)


![3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11891804.png)

